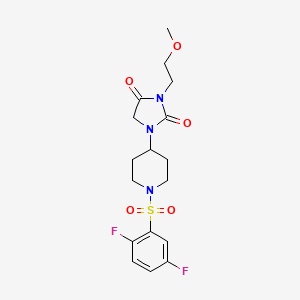

1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

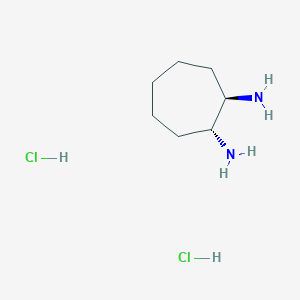

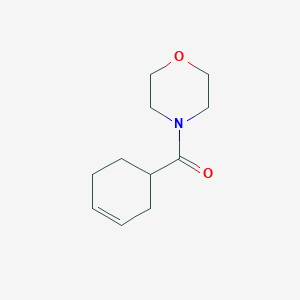

1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H21F2N3O5S and its molecular weight is 417.43. The purity is usually 95%.

BenchChem offers high-quality 1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chymase Inhibition

A study by Niwata et al. (1997) explored derivatives of imidazolidine-2,4-dione for their potential to inhibit human heart chymase, an enzyme involved in cardiovascular diseases. They found that specific structural modifications, including the addition of phenylsulfonyl and phenyl moieties, enhanced the compounds' selectivity and inhibitory effectiveness against chymase (Niwata et al., 1997).

Lymphocyte Function-Associated Antigen-1 Inhibition

Latli et al. (2011) focused on synthesizing antagonists of Lymphocyte Function-Associated Antigen-1 (LFA-1), a protein crucial in immune response. They employed derivatives of imidazolidine-2,4-dione, including labeling with carbon-14 and deuterium, for pharmacokinetics and drug metabolism studies, highlighting the compound's relevance in immunological research (Latli et al., 2011).

Antibacterial Activity

The work by Keivanloo et al. (2020) involved synthesizing new hybrid compounds combining 1,2,3-triazoles and imidazolidine-2,4-dione. These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential in developing new antimicrobial agents (Keivanloo et al., 2020).

Antimicrobial and Antifungal Properties

Mallesha and Mohana (2014) synthesized a series of oxime derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone, showing good antimicrobial activity against pathogenic bacteria and fungi. This study underscores the potential of imidazolidine-2,4-dione derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Serotonin Receptor and Transporter Affinity

Czopek et al. (2013) conducted a study on imidazolidine-2,4-dione derivatives to find compounds with dual affinity for the 5-HT1A receptor and serotonin transporter (SERT). These compounds showed potential for antidepressant and anxiolytic activity, which is crucial for mental health research (Czopek et al., 2013).

Cancer Efflux Pump Inhibition

Żesławska et al. (2019) investigated the ABCB1 inhibitory properties of imidazolidin-2,4-dione derivatives, specifically a 5-spirofluorenehydantoin inhibitor. The study revealed significant inhibitory action on the ABCB1 efflux pump in cancer cells, highlighting its potential in cancer research (Żesławska et al., 2019).

Anti-Arrhythmic Activity

Pękala et al. (2005) synthesized imidazolidine-2,4-dione derivatives and evaluated their anti-arrhythmic properties. The compounds showed promising activity, indicating their potential application in cardiovascular disorder treatments (Pękala et al., 2005).

Antidepressant and Anxiolytic Activity

Czopek et al. (2010) synthesized imidazolidine-2,4-dione derivatives with high affinity for 5-HT1A receptors, exhibiting potential as antidepressants and anxiolytics. This study contributes to the development of new treatments for mental health disorders (Czopek et al., 2010).

Anticancer Activity

Kumar and Sharma (2022) synthesized N-substituted indole derivatives of thiazolidine-2,4-dione, demonstrating significant anticancer activity, particularly against breast cancer cell lines. This research adds to the ongoing efforts in cancer therapy development (Kumar & Sharma, 2022).

Propriétés

IUPAC Name |

1-[1-(2,5-difluorophenyl)sulfonylpiperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O5S/c1-27-9-8-21-16(23)11-22(17(21)24)13-4-6-20(7-5-13)28(25,26)15-10-12(18)2-3-14(15)19/h2-3,10,13H,4-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPUASFLIDKDQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-((2,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2381450.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide](/img/structure/B2381451.png)

![[1-(2-Methylpropyl)pyrazol-3-yl]methanamine;dihydrochloride](/img/structure/B2381452.png)

![3-(1H-1,2,4-triazol-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2381463.png)

![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)